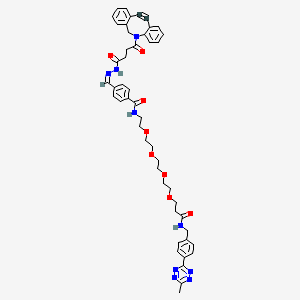

Methyltetrazine-PEG4-hydrazone-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C48H51N9O8 |

|---|---|

Poids moléculaire |

882.0 g/mol |

Nom IUPAC |

4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |

Clé InChI |

ZJVZNEHWFCHHDP-UVXOUDFXSA-N |

SMILES isomérique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Origine du produit |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Methyltetrazine-PEG4-hydrazone-DBCO for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the Methyltetrazine-PEG4-hydrazone-DBCO linker has emerged as a powerful and versatile tool, particularly in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core mechanism of this trifunctional linker, detailing its reactive components, reaction kinetics, and practical applications in experimental settings.

Core Components and Their Roles

The this compound linker is a sophisticated construct designed for multi-step, controlled bioconjugation.[1] It integrates three key chemical moieties, each with a distinct and bioorthogonal reactivity, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.

-

Methyltetrazine (Me-Tz): This moiety is the reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest bioorthogonal reactions known.[2][3] It selectively reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[4] This reaction is characterized by its exceptional speed and specificity, proceeding rapidly even at low concentrations without the need for a catalyst.[3][5]

-

Dibenzocyclooctyne (DBCO): As a strained alkyne, DBCO is a key component for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] It reacts with azide-functionalized molecules to form a stable triazole ring.[7] This reaction is highly biocompatible, avoiding the cytotoxicity associated with copper catalysts, and proceeds with high efficiency under mild, aqueous conditions.[6][7]

-

Hydrazone Linkage: This functional group provides a cleavable element within the linker. The hydrazone bond is formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone.[8][9] A key feature of this linkage is its pH-sensitivity; it is relatively stable at physiological pH (around 7.4) but can be hydrolyzed under mildly acidic conditions (pH < 6).[10][11] This property is particularly valuable for the controlled release of payloads, such as drugs from an ADC, in the acidic environment of endosomes or lysosomes within target cells.[10]

-

PEG4 Spacer: The tetra-polyethylene glycol (PEG4) chain serves as a hydrophilic spacer.[1][12] It enhances the water solubility of the linker and the resulting conjugate, which is often crucial when working with biomolecules.[12] The flexibility of the PEG chain also minimizes steric hindrance between the conjugated molecules, allowing the reactive ends to efficiently find their targets.[13]

Mechanism of Action: A Dual Bioorthogonal and Cleavable System

The utility of the this compound linker lies in its ability to facilitate sequential or orthogonal conjugations to two different molecules, with the option for subsequent cleavage. This trifunctional nature allows for the precise assembly of complex bioconjugates.[1]

A typical workflow might involve:

-

First Conjugation (e.g., via SPAAC): A biomolecule of interest (e.g., an antibody) is first functionalized with an azide (B81097) group. The DBCO end of the linker is then reacted with this azide-modified antibody to form a stable antibody-linker conjugate.[7]

-

Second Conjugation (e.g., via IEDDA): A second molecule (e.g., a therapeutic payload or an imaging agent) is functionalized with a TCO group. This TCO-modified molecule is then reacted with the methyltetrazine moiety on the antibody-linker conjugate.[4]

-

pH-Mediated Cleavage: The resulting conjugate contains a hydrazone bond that can be cleaved under acidic conditions, allowing for the release of the second molecule from the first.[10]

This dual-reactivity and cleavability are illustrated in the logical workflow below.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. conju-probe.com [conju-probe.com]

- 13. vectorlabs.com [vectorlabs.com]

The Pivotal Role of the PEG4 Spacer in the Trifunctional Linker: Methyltetrazine-PEG4-hydrazone-DBCO

For Immediate Release

A deep dive into the molecular architecture of Methyltetrazine-PEG4-hydrazone-DBCO reveals the critical function of its polyethylene (B3416737) glycol (PEG) component. This in-depth guide, tailored for researchers, scientists, and professionals in drug development, elucidates the multifaceted contributions of the PEG4 spacer to the linker's utility in advanced bioconjugation strategies, particularly in the construction of Antibody-Drug Conjugates (ADCs).

This compound is a heterotrifunctional linker, a molecular tool designed to connect multiple molecular entities with precision. Its core structure comprises three key functional groups: a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) via an inverse electron demand Diels-Alder (iEDDA) reaction, a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, and a pH-sensitive hydrazone linkage that allows for cleavable conjugation.[1][2][3] The integration of a discrete four-unit polyethylene glycol (PEG4) spacer is not a trivial inclusion but a deliberate design choice that imparts several advantageous properties to the linker and the resulting bioconjugates.

Core Functions of the PEG4 Spacer

The primary role of the PEG4 spacer is to enhance the overall performance of the linker in complex biological environments. Its contributions can be categorized into several key areas:

-

Enhanced Hydrophilicity and Solubility : The inherent hydrophilicity of the PEG4 spacer significantly increases the water solubility of the entire linker molecule.[3][4] This is crucial when working with hydrophobic drugs or antibodies that may have limited solubility in aqueous buffers, thereby preventing aggregation and improving reaction efficiency.[5]

-

Reduction of Steric Hindrance : The flexible and extended nature of the PEG4 spacer arm provides a physical separation between the conjugated molecules.[1][4] This separation minimizes steric hindrance, allowing the reactive moieties (methyltetrazine and DBCO) to more readily access their respective reaction partners, which can lead to improved conjugation efficiency.

-

Improved Pharmacokinetics : In the context of ADC development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. The inclusion of the PEG4 spacer can contribute to a longer circulation half-life of the ADC by increasing its hydrodynamic radius, which in turn can lead to reduced renal clearance.[4][6]

-

Reduced Immunogenicity : PEGylation can shield the bioconjugate from the host's immune system, a phenomenon known as the "stealth effect." This can reduce the immunogenicity of the ADC, a critical factor in the development of safe and effective protein therapeutics.[5]

-

Controlled Spacing : The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules. This can be critical for the biological activity of the final conjugate, for instance, by ensuring that a conjugated drug can efficiently reach its intracellular target after release from the antibody.

Quantitative Insights into PEGylation

| Property | Without PEG Spacer | With PEG Spacer | Source |

| Solubility | Lower | Higher | [3][4] |

| Hydrophilicity (LogD) | Higher (less hydrophilic) | Lower (more hydrophilic) | [7] |

| ADC Aggregation | Higher propensity | Lower propensity | [5][8] |

| In Vivo Clearance | Faster | Slower | [6][9] |

| Reaction Kinetics (iEDDA) | Potentially slower due to steric hindrance | Potentially faster due to reduced steric hindrance | [10][11] |

Experimental Protocols

The trifunctional nature of this compound allows for sequential or dual bioconjugation strategies. Below are detailed methodologies for key experiments involving this linker.

Protocol 1: Sequential Dual-Labeling of a Monoclonal Antibody (mAb)

This protocol describes the sequential conjugation of two different molecules (e.g., a cytotoxic drug and an imaging agent) to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized molecule (e.g., Azido-Drug)

-

TCO-functionalized molecule (e.g., TCO-Fluorophore)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine (B1172632) for the hydrazone if cleavage is desired, or an excess of a small molecule azide/TCO to cap unreacted linker)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Dissolve the Azido-Drug in anhydrous DMSO to a stock concentration of 10 mM.

-

Dissolve the TCO-Fluorophore in anhydrous DMSO to a stock concentration of 10 mM.

-

-

First Conjugation (SPAAC Reaction):

-

To the mAb solution, add a 5-10 fold molar excess of the Azido-Drug.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

Purify the mAb-Azido-Drug conjugate using an appropriate SEC column to remove excess, unreacted Azido-Drug.

-

-

Second Conjugation (Linker Attachment):

-

To the purified mAb-Azido-Drug conjugate, add a 3-5 fold molar excess of the this compound stock solution.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

Purify the resulting mAb-Azido-Drug-DBCO-hydrazone-PEG4-Methyltetrazine conjugate using an SEC column to remove excess linker.

-

-

Third Conjugation (iEDDA Reaction):

-

To the purified conjugate from the previous step, add a 5-10 fold molar excess of the TCO-Fluorophore stock solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing. The reaction is often rapid.[12]

-

Purify the final dual-labeled mAb conjugate using an SEC column.

-

-

Characterization:

-

Characterize the final product by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and fluorophore-to-antibody ratio.

-

Use SDS-PAGE and mass spectrometry to confirm conjugation and purity.

-

Protocol 2: Cleavage of the Hydrazone Linker

The hydrazone bond is labile under acidic conditions, allowing for the controlled release of one of the conjugated molecules.[1][]

Materials:

-

Purified bioconjugate containing the this compound linker.

-

Acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).

-

Neutralization buffer (e.g., Tris-HCl, pH 8.0).

-

Analytical HPLC.

Procedure:

-

Incubation in Acidic Buffer:

-

Incubate the bioconjugate in the acidic buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Neutralize the aliquots with the neutralization buffer.

-

Analyze the samples by analytical HPLC to monitor the cleavage of the hydrazone bond and the release of the conjugated molecule.

-

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the logical flow of utilizing this compound in bioconjugation.

Caption: Sequential conjugation workflow using the trifunctional linker.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [nhsjs.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Trifunctional Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, plays a pivotal role in the safety and efficacy of an ADC.[1][2][3][4][5] While traditional linkers are bifunctional, allowing for the attachment of a single type of payload, recent advancements have led to the development of trifunctional linkers. These sophisticated linkers possess three reactive sites, enabling the attachment of two different payloads or a payload and a diagnostic/imaging agent, thereby expanding the therapeutic and diagnostic capabilities of ADCs.[6][7][8][9] This guide provides a comprehensive overview of trifunctional linkers, covering their design, synthesis, and application in the development of next-generation ADCs.

Core Concepts of Trifunctional Linkers

Trifunctional linkers are designed with three orthogonal reactive handles. This orthogonality ensures that each component (the antibody, the first payload, and the second payload/agent) can be attached sequentially and site-specifically without interfering with the other conjugation reactions.[7][10] This precise control over the conjugation process leads to the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's pharmacokinetic profile and therapeutic index.[11][12]

The three main components of a trifunctional linker are:

-

Antibody Conjugation Moiety: This group reacts with a specific functional group on the antibody, typically the thiol group of a cysteine residue or the amine group of a lysine (B10760008) residue. Maleimide (B117702) chemistry is commonly employed for cysteine conjugation due to its high reactivity and specificity under mild conditions.[2][13][][15]

-

First Payload Attachment Site: This site allows for the covalent attachment of the first cytotoxic payload.

-

Second Payload/Agent Attachment Site: This third handle provides a point of attachment for a second, distinct payload or a diagnostic molecule, such as a fluorescent dye or a chelating agent for a radionuclide.

The strategic combination of two different payloads can help to overcome drug resistance, enhance cytotoxic potency through synergistic effects, and target heterogeneous tumor cell populations.[1][6][16]

Quantitative Data on Trifunctional ADC Performance

The performance of ADCs constructed with trifunctional linkers is evaluated based on several key parameters. The following tables summarize representative quantitative data from studies on dual-payload ADCs.

| ADC Construct | Target Antigen | Payload 1 | Payload 2 | DAR (Payload 1 / Payload 2) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference |

| anti-HER2 Dual-Payload ADC | HER2 | MMAF | SN38 | Not Specified | More efficacious than single-payload ADCs | [16] |

| cAC10-(1 + 3) | CD30 | MMAF | MMAE | Not Specified | 3.9 (bystander activity) | [16] |

| Dual Drug ADC | Not Specified | MMAE | PBD | Not Specified | Not Specified | [6] |

Table 1: In Vitro Cytotoxicity of Dual-Payload ADCs.

| ADC Construct | Linker Type | Plasma Stability (% intact ADC after time) | Reference |

| Valine-Citrulline Linker ADC | Cleavable Dipeptide | >24.6% release in mouse plasma | [17] |

| Diaminopropionic Acid Linker ADC | Stable | 2.4% release in mouse plasma | [17] |

| EGCit Linker ADC | Novel Tripeptide | Enhanced stability compared to FDA-approved ADCs | [1] |

Table 2: Plasma Stability of ADCs with Different Linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of trifunctional ADCs. The following sections provide step-by-step protocols for key experiments.

Synthesis of a Heterotrifunctional Linker

The synthesis of a heterotrifunctional linker is a multi-step process that requires careful control of reaction conditions to ensure the orthogonality of the reactive groups. The following is a generalized protocol based on the synthesis of a linker with maleimide, propargyl, and ketone functionalities.[8]

-

Step 1: Synthesis of the Linker Backbone. The core structure of the linker is assembled, often starting from a commercially available amino acid or a custom-synthesized scaffold.

-

Step 2: Introduction of the First Reactive Handle (e.g., Maleimide). A maleimide group is introduced for subsequent conjugation to the antibody's cysteine residues.

-

Step 3: Introduction of the Second Reactive Handle (e.g., Propargyl). A propargyl group is added to allow for a "click" chemistry reaction with an azide-modified payload.

-

Step 4: Introduction of the Third Reactive Handle (e.g., Ketone). A ketone group is incorporated for oxime ligation with a hydroxylamine-modified second payload.

-

Step 5: Purification and Characterization. The final trifunctional linker is purified using techniques such as reversed-phase chromatography and its structure is confirmed by mass spectrometry and NMR.[8][18]

Antibody-Linker Conjugation via Thiol-Maleimide Coupling

This protocol describes the site-specific conjugation of a trifunctional linker to an antibody through the reaction between a maleimide group on the linker and a thiol group on a cysteine residue of the antibody.[13][15][19]

-

Antibody Reduction:

-

Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5- to 20-fold molar excess to the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours to reduce the interchain disulfide bonds and expose the cysteine thiol groups.

-

-

Linker-Payload Conjugation:

-

Dissolve the maleimide-functionalized trifunctional linker (pre-loaded with one or both payloads) in a biocompatible solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the final DAR.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the ADC:

-

Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[20][21][22][23]

-

Cell Culture:

-

Culture the target antigen-positive and antigen-negative cancer cell lines in their recommended growth medium.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibodies in the cell culture medium.

-

Add the ADC solutions to the cells and incubate for a period of 72 to 120 hours.

-

-

Cell Viability Assessment:

-

Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

-

Data Analysis:

-

Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.[17][24][25][26][27]

-

Incubation:

-

Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

-

Sample Collection:

-

At each time point, take an aliquot of the plasma-ADC mixture.

-

-

Analysis:

-

Analyze the samples to determine the amount of intact ADC and the amount of released payload. This can be done using techniques like ELISA to measure the concentration of conjugated antibody and LC-MS to quantify the free payload.

-

-

Data Interpretation:

-

Calculate the percentage of intact ADC remaining over time to assess the stability of the linker.

-

Mandatory Visualizations

Signaling Pathway of a Dual-Payload ADC

Caption: Mechanism of action of a trifunctional ADC with two distinct payloads.

Experimental Workflow for Trifunctional ADC Development

References

- 1. Dual-payload ADCs and novel tripeptide linkers for improved efficacy and safety in cancer treatment - American Chemical Society [acs.digitellinc.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. njbio.com [njbio.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. biotium.com [biotium.com]

- 16. researchgate.net [researchgate.net]

- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. interchim.fr [interchim.fr]

- 20. njbio.com [njbio.com]

- 21. researchgate.net [researchgate.net]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 25. benchchem.com [benchchem.com]

- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 27. ADC Plasma Stability Assay [iqbiosciences.com]

A Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO for Bioorthogonal Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyltetrazine-PEG4-hydrazone-DBCO, a trifunctional linker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development. We will explore its core components, the underlying principles of the bioorthogonal reactions it facilitates, and detailed protocols for its application.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. "Click chemistry" is a core concept within this field, characterized by reactions that are high-yield, stereospecific, and generate only inoffensive byproducts. These reactions provide a powerful toolkit for selectively joining molecules in complex biological environments.

This compound is a sophisticated reagent designed to leverage two of the most prominent catalyst-free click reactions:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A reaction between a cyclooctyne (B158145) (like DBCO) and an azide (B81097).

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The fastest known bioorthogonal reaction, occurring between a tetrazine and a strained alkene (like trans-cyclooctene, TCO).

This linker's unique structure allows for sequential or orthogonal labeling strategies, making it highly valuable in the construction of complex biomolecules like ADCs.

Core Components of this compound

The linker's functionality arises from its four key components, each with a distinct role.[1]

-

Methyltetrazine (Tz): This electron-deficient diene is the reactive handle for the exceptionally fast IEDDA reaction with strained alkenes (e.g., TCO).[1][2] This ligation is known for its unprecedented kinetics.[2]

-

Dibenzocyclooctyne (DBCO): A strained alkyne that reacts chemoselectively with azide-functionalized molecules via the copper-free SPAAC reaction.[2][3] This reaction is highly biocompatible as it avoids the cellular toxicity associated with copper catalysts.[4]

-

Hydrazone Linkage: This bond is designed to be cleavable under specific conditions, most notably in acidic environments.[1][2] In the context of ADCs, this allows for the controlled release of a cytotoxic payload within the acidic endosomes or lysosomes of a target cancer cell.[][6]

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the reagent's water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2]

Below is a diagram illustrating the modular nature of this trifunctional linker.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of bioorthogonal reactions is paramount. The speed is quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The IEDDA reaction is significantly faster than SPAAC, enabling a broad range of applications.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

| Reaction | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

|---|---|---|---|

| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal.[7] |

| SPAAC | DBCO + Azide | ~10⁻¹ - 10¹ | Fast, catalyst-free, bioorthogonal.[7] |

| Maleimide Chemistry | Maleimide + Thiol | ~10² - 10³ | Fast but specific to thiols; resulting bond can be unstable.[7] |

| NHS Ester Chemistry | NHS Ester + Amine | ~10¹ - 10² | Fast but targets abundant primary amines, leading to less specificity.[7] |

Data compiled from multiple sources and represents typical ranges.[7][8][9]

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions (Tetrazine + TCO)

| Tetrazine Derivative | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | PBS, 37°C | 26,000 ± 500 |

| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | PBS, 37°C | 210 ± 20 |

| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | PBS, 37°C | 30,000 ± 3,000 |

Data from BenchChem, sourced from referenced literature.[8]

Table 3: Second-Order Rate Constants (k₂) for SPAAC Reactions (DBCO + Azide)

| DBCO Construct | Reactant Azide | Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.32–0.85 |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.55–1.22 |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18–0.37 |

Data from BenchChem, sourced from referenced literature.[10]

The stability of the resulting conjugate is critical, particularly for in-vivo applications. The triazole bond formed from the DBCO-azide reaction and the dihydropyridazine (B8628806) from the tetrazine-TCO reaction are both highly stable covalent linkages under physiological conditions.[7] The hydrazone linker, by contrast, is designed for controlled cleavage. Its stability is pH-dependent, remaining relatively stable at physiological pH (~7.4) but hydrolyzing at the lower pH found in endosomes (pH 5-6) and lysosomes (pH ~4.8).[11]

Experimental Protocols and Workflows

The dual reactivity of this compound allows for a flexible, two-step conjugation strategy. A common application is the creation of an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug.

The general workflow involves:

-

Modification of Biomolecule 1: Introduce an azide group onto the antibody.

-

Modification of Biomolecule 2: Synthesize a drug payload containing a TCO group.

-

Sequential Ligation: First, react the azide-modified antibody with the DBCO end of the linker. Second, react the TCO-modified drug with the tetrazine end of the linker.

The following diagram illustrates a typical workflow for constructing an ADC.

Protocol 1: Antibody Modification with Azide

This protocol describes the introduction of azide groups onto an antibody using an NHS ester reaction targeting primary amines (e.g., lysine (B10760008) residues).

-

Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Ensure additives like BSA are removed.[12][]

-

Reagent Preparation: Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Reaction: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.[] Ensure the final DMSO concentration is below 20%.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.

-

Purification: Remove unreacted azide linker via dialysis against PBS or by using a spin desalting column.[] The azide-modified antibody is now ready for conjugation.

Protocol 2: Conjugation of Azide-Antibody to DBCO-Linker (SPAAC)

This protocol attaches the this compound linker to the azide-modified antibody.

-

Reagent Preparation: Dissolve the this compound linker in DMSO or DMF.

-

Reaction: Mix the azide-modified antibody with a 2-4 fold molar excess of the DBCO-containing linker.[12]

-

Incubation: Incubate the reaction for 4-18 hours. While reactions can be complete in 2-4 hours at room temperature, incubation overnight at 4°C can improve yield.[4][12][14]

-

Monitoring (Optional): The reaction progress can be monitored by UV-Vis spectroscopy. The consumption of the DBCO reagent is observed by the decrease in absorbance at ~310 nm.[4][10]

-

Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or a spin desalting column to remove excess linker.

Protocol 3: Ligation of TCO-Payload to Tetrazine-Antibody (IEDDA)

This is the final step to attach the drug payload.

-

Payload Preparation: The cytotoxic drug must be pre-functionalized with a TCO group.

-

Reaction: Add the TCO-modified drug payload to the purified antibody-linker conjugate from Protocol 2. A molar excess of 1.5-5 fold is typically sufficient due to the rapid kinetics.

-

Incubation: The reaction is extremely fast and is often complete within minutes at room temperature.[15]

-

Purification: Purify the final ADC using SEC or another appropriate chromatography method to remove any unreacted drug payload. The ADC is now ready for characterization and use.

Protocol 4: Hydrazone Linker Cleavage for Payload Release

The hydrazone bond is designed to cleave inside the target cell. This process is typically validated in vitro.

-

Buffer Preparation: Prepare buffers at various pH levels, for example: a physiological buffer (PBS, pH 7.4) and an acidic buffer mimicking the lysosomal environment (e.g., acetate (B1210297) buffer, pH 4.8).

-

Incubation: Incubate aliquots of the purified ADC in each buffer at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples using techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the intact ADC. This allows for the determination of the linker's hydrolysis half-life at different pH values.

The following diagram illustrates the intracellular processing of an ADC, leading to payload release.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. By providing two distinct, high-efficiency bioorthogonal handles and a cleavable element, it enables the sophisticated construction of complex bioconjugates. Its application in ADC development, where specificity, stability, and controlled release are paramount, highlights its significance in the future of targeted therapeutics. Understanding the principles and protocols outlined in this guide will empower scientists to effectively harness the potential of this advanced chemical linker.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 14. lifetein.com [lifetein.com]

- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

An In-depth Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-hydrazone-DBCO is a versatile, trifunctional linker molecule designed for advanced bioorthogonal labeling and drug delivery applications.[1][2] This innovative reagent incorporates three key functional moieties: a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a pH-sensitive hydrazone linkage, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] This unique combination of features enables researchers to perform sequential or simultaneous dual labeling of biomolecules, construct sophisticated antibody-drug conjugates (ADCs), and develop targeted drug delivery systems with controlled release mechanisms.[1][2][3]

The methyltetrazine moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[4][5] This reaction is known for its exceptionally fast kinetics, making it ideal for labeling applications where speed and efficiency are critical.[4][5] The DBCO group, on the other hand, reacts with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC).[4] SPAAC is a highly specific and biocompatible copper-free click chemistry reaction. The hydrazone linkage provides a cleavable element to the linker, which is stable at physiological pH but hydrolyzes under mildly acidic conditions, such as those found in endosomal compartments of cells.[1][6][7] This feature is particularly valuable for the controlled release of therapeutic agents within target cells.[1] The PEG4 spacer enhances the water solubility of the molecule and reduces steric hindrance, thereby improving its performance in aqueous biological environments.[1][4]

This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, reaction kinetics, and pH-dependent stability. Detailed experimental protocols for its application in bioorthogonal labeling are also presented, along with diagrams illustrating key workflows and mechanisms.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C48H51N9O8 | [2] |

| Molecular Weight | 881.97 g/mol | [2] |

| Purity | ≥90% | [2] |

| Physical Form | Red solid | |

| Solubility | Soluble in THF, DCM, DMF, and DMSO | |

| Storage | -20°C | [3] |

Bioorthogonal Reaction Kinetics

The following table summarizes the representative second-order rate constants for the two bioorthogonal reactions enabled by this compound. The exact kinetics can be influenced by the specific reaction partners and conditions.

| Reaction | Reactants | Second-Order Rate Constant (k2) | Reference |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (TCO) | ~10^3 - 10^6 M⁻¹s⁻¹ | [8][9] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO & Azide | ~1 M⁻¹s⁻¹ | [10] |

pH-Dependent Stability of Hydrazone Linkage

The cleavage of the hydrazone bond is pH-dependent. The table below provides an overview of the stability of similar hydrazone linkages at different pH values.

| pH | Stability | Half-life (t½) | Reference |

| 7.4 (Physiological) | Reasonably stable | Hours to days | [6][7][11] |

| 5.0 - 5.5 (Endosomal) | Labile | Minutes to hours | [6][7][11] |

Experimental Protocols

Protocol 1: Dual Bioorthogonal Labeling of a Protein

This protocol describes a general workflow for the sequential labeling of a protein with two different reporter molecules using this compound.

Materials:

-

Protein of interest containing a TCO-modification and an accessible amine group (e.g., lysine)

-

This compound

-

Azide-functionalized fluorescent dye 1

-

NHS-ester activated fluorescent dye 2

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., PD-10)

-

Anhydrous DMSO

Procedure:

-

Protein Preparation: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

First Labeling (IEDDA Reaction):

-

Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification Step 1: Remove the unreacted linker using a size-exclusion chromatography column equilibrated with the reaction buffer.

-

Second Labeling (SPAAC Reaction):

-

To the purified DBCO-labeled protein, add a 10- to 20-fold molar excess of the azide-functionalized fluorescent dye 1 (dissolved in DMSO).

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification Step 2: Purify the dually labeled protein by size-exclusion chromatography to remove the unreacted dye.

-

Characterization: Analyze the final product using SDS-PAGE and UV-Vis spectroscopy to confirm successful labeling.

Protocol 2: Synthesis of a pH-Cleavable Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC where a cytotoxic drug is conjugated to an antibody through the pH-sensitive hydrazone linker of this compound.

Materials:

-

Antibody of interest

-

This compound

-

Azide-functionalized cytotoxic drug

-

TCO-NHS ester

-

Reaction Buffer: PBS, pH 7.4

-

Purification columns (e.g., Protein A and size-exclusion)

-

Anhydrous DMSO

Procedure:

-

Antibody Modification with TCO:

-

React the antibody with a molar excess of TCO-NHS ester in the reaction buffer for 1-2 hours at room temperature to introduce TCO groups onto the antibody surface.

-

Purify the TCO-modified antibody using a Protein A column followed by buffer exchange into the reaction buffer.

-

-

Linker-Drug Conjugation:

-

In a separate reaction, conjugate the this compound to the azide-functionalized cytotoxic drug via the SPAAC reaction as described in Protocol 1, Step 4.

-

Purify the linker-drug conjugate.

-

-

Final ADC Assembly (IEDDA Reaction):

-

Add a molar excess of the purified tetrazine-linker-drug conjugate to the TCO-modified antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification: Purify the final ADC using size-exclusion chromatography to remove any unreacted components.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Mandatory Visualization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | AxisPharm [axispharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. conju-probe.com [conju-probe.com]

- 5. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Methyltetrazine-PEG4-hydrazone-DBCO, a heterotrifunctional linker critical in the field of bioconjugation and targeted drug delivery. This document details its role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies, supported by structured data, experimental protocols, and workflow visualizations.

Core Chemical Properties and Solubility

This compound is a sophisticated chemical tool designed for advanced bioconjugation strategies. Its structure incorporates three key functional moieties: a methyltetrazine group for bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions, a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a pH-sensitive hydrazone linker that allows for cleavable conjugation. The polyethylene (B3416737) glycol (PEG4) spacer enhances its solubility and reduces steric hindrance.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₅₁N₉O₈ | [] |

| Molecular Weight | 881.97 g/mol | [] |

| Appearance | Purple to purplish-red solid | |

| Purity | Typically >90% by HPLC | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Aqueous Buffers | Enhanced solubility | The hydrophilic PEG4 spacer improves solubility in aqueous solutions.[3] |

Key Applications in Bioconjugation

The unique trifunctional nature of this linker makes it a versatile tool for a range of applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where an antibody is linked to a potent cytotoxic drug.[4] The DBCO or methyltetrazine moiety can be used to attach the linker to a modified antibody, while the other bioorthogonal group can be used to attach a payload. The acid-labile hydrazone linker ensures that the drug is released in the acidic environment of endosomes and lysosomes within the target cancer cells.[]

-

Targeted Drug Delivery: Beyond ADCs, this linker can be used to conjugate targeting ligands (e.g., peptides, small molecules) to therapeutic agents, nanoparticles, or imaging agents.[3]

-

Dual Bioorthogonal Labeling: The presence of two distinct and mutually orthogonal click chemistry handles (tetrazine and DBCO) allows for the sequential or simultaneous labeling of different biomolecules.[3]

-

In Vivo Imaging: In pre-targeting strategies, a biomolecule (like an antibody) modified with one of the click handles is administered first, allowed to accumulate at the target site, and then a smaller imaging agent with the complementary handle is introduced for rapid and specific labeling.[5]

Experimental Protocols

The following is a representative, synthesized protocol for the creation of an antibody-drug conjugate using this compound. This protocol assumes a two-step approach where the linker is first attached to an azide-modified payload and then conjugated to a TCO-modified antibody.

Step 1: Conjugation of Linker to an Azide-Modified Payload via SPAAC

Objective: To attach the this compound linker to an azide-containing cytotoxic drug.

Materials:

-

Azide-modified payload (e.g., Azido-PEG-Drug)

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF)

-

Reaction vessel

-

HPLC for purification

Methodology:

-

Dissolve the azide-modified payload in the chosen solvent to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in the same solvent to a concentration that allows for a 1.5 to 3-fold molar excess relative to the azide-payload.

-

Add the linker solution to the payload solution and mix gently.

-

Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

-

Upon completion, purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted components.

Step 2: Conjugation of Linker-Payload to a TCO-Modified Antibody via iEDDA

Objective: To conjugate the Methyltetrazine-functionalized payload to a trans-cyclooctene (B1233481) (TCO)-modified antibody.

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified Methyltetrazine-linker-payload from Step 1

-

Reaction buffer (e.g., PBS)

-

Size-exclusion chromatography (SEC) system for purification

Methodology:

-

Prepare the TCO-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.

-

Dissolve the purified Methyltetrazine-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

Add a 5 to 10-fold molar excess of the Methyltetrazine-linker-payload solution to the TCO-modified antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing. The iEDDA reaction is typically very fast.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess linker-payload and other small molecules.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (hydrophobic interaction chromatography), or mass spectrometry.

Step 3: Cleavage of the Hydrazone Linker

Objective: To demonstrate the pH-sensitive cleavage of the hydrazone linker and release of the payload.

Methodology:

-

Incubate the purified ADC in a buffer at physiological pH (e.g., PBS, pH 7.4) and in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5) at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analyze the samples by HPLC or LC-MS to monitor the release of the payload from the antibody. The half-life of the linker can be determined under different pH conditions. Hydrazone linkers are designed to be stable at pH 7.4 and labile at acidic pH.[]

Mandatory Visualizations

Experimental Workflow: Pre-targeted In Vivo Imaging

The following diagram illustrates a typical pre-targeting workflow for in vivo imaging, a key application for heterobifunctional linkers like Methyltetrazine-PEG-DBCO.

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has become a cornerstone of bioorthogonal chemistry, enabling chemists to perform specific and rapid covalent bond formations in complex biological environments.[1] Among the dienes used for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine derivatives, have gained prominence due to their exceptional reactivity, stability, and versatility. This guide provides a comprehensive overview of the core principles of the methyltetrazine-iEDDA reaction, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and life sciences.

Core Principles of the Methyltetrazine-iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition that, contrary to the classical Diels-Alder reaction, occurs between an electron-poor diene and an electron-rich dienophile.[2][3] This reversal of electronic demand is the key to its unique reactivity and bioorthogonality.

1.1. Frontier Molecular Orbital (FMO) Theory

The rapid kinetics of the iEDDA reaction are explained by Frontier Molecular Orbital (FMO) theory. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] 1,2,4,5-tetrazines are highly electron-deficient, which significantly lowers the energy of their LUMO.[4] When paired with an electron-rich dienophile (such as a strained alkene or alkyne) that has a high-energy HOMO, the energy gap between these frontier orbitals is small, leading to an exceptionally fast reaction rate without the need for a catalyst.[2] The presence of electron-withdrawing substituents on the tetrazine ring further lowers the LUMO energy, increasing the reaction rate, though this can sometimes be inversely correlated with the tetrazine's stability in aqueous solutions.[2][5]

1.2. Reaction Mechanism

The iEDDA reaction with tetrazines proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The tetrazine (diene) and the dienophile (e.g., a trans-cyclooctene (B1233481) or norbornene derivative) undergo a concerted cycloaddition to form a highly unstable, bicyclic intermediate.[6][7]

-

Retro-Diels-Alder Reaction: This intermediate rapidly and irreversibly eliminates a molecule of dinitrogen gas (N₂).[6] This step is the thermodynamic driving force for the reaction, rendering it irreversible.

-

Product Formation: The elimination of N₂ results in the formation of a 4,5-dihydropyridazine product, which may then tautomerize and subsequently be oxidized to a stable pyridazine (B1198779) derivative, especially when using alkyne dienophiles.[4][7]

1.3. Role of Methyltetrazine and Common Dienophiles

Methyltetrazine is a commonly used tetrazine derivative due to its favorable balance of reactivity and stability. The methyl group provides sufficient activation for rapid reactions with strained dienophiles while maintaining better stability compared to tetrazines with strongly electron-withdrawing groups.[2]

The choice of dienophile is critical for tuning the reaction kinetics. Key characteristics of effective dienophiles include:

-

Electron-richness: Electron-donating groups on the dienophile increase its HOMO energy, accelerating the reaction.[4]

-

Ring Strain: Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and norbornenes, are highly reactive due to the release of ring strain in the transition state.[4][8] TCO is one of the most reactive dienophiles for iEDDA reactions, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[8]

-

Steric Accessibility: Sterically unhindered dienophiles generally react faster.[4]

Quantitative Data: Reaction Kinetics

The iEDDA reaction is characterized by its exceptionally fast second-order rate constants (k₂). The table below summarizes representative kinetic data for various tetrazine and dienophile pairs, highlighting the high reactivity of methyltetrazine.

| Diene | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | CH₃CN/H₂O | ~3,000 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | norbornene | CH₃CN | 1.9[2] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | CH₃CN | ~1.14 |

| 3-phenyl-1,2,4,5-tetrazine | styrene | 50% MeOH/water | 0.05 |

| Unspecified Tetrazine | N-acylazetine | Aqueous Buffer | 0.39 |

Note: Kinetic values can vary significantly based on the specific substituents, solvent, and temperature.

Experimental Protocols

Successful implementation of the methyltetrazine-iEDDA reaction requires careful execution. Below are representative protocols for the synthesis of a common methyltetrazine and its use in a bioconjugation application.

3.1. Protocol 1: Synthesis of 3-methyl-6-phenyl-1,2,4,5-tetrazine

This protocol describes a common method for synthesizing an asymmetrical methyltetrazine.

Materials:

-

Benzamidine (B55565) hydrochloride

-

Sulfur

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Thiohydrazide Formation: Reflux a mixture of benzamidine hydrochloride and excess acetonitrile with hydrazine hydrate and sulfur in ethanol. This reaction typically takes several hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Dihydrotetrazine Ring Formation: Cool the reaction mixture. The intermediate dihydrotetrazine often precipitates and can be collected by filtration.

-

Oxidation to Tetrazine: Suspend the crude dihydrotetrazine in a suitable solvent (e.g., DCM) and cool in an ice bath.[1]

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will turn a characteristic bright pink/red color, indicating the formation of the tetrazine.[1]

-

Purification: After the reaction is complete, extract the tetrazine into an organic solvent like DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

3.2. Protocol 2: Antibody Labeling via Methyltetrazine-TCO Ligation

This protocol outlines the conjugation of a methyltetrazine-functionalized payload (e.g., a fluorophore) to an antibody previously modified with a trans-cyclooctene (TCO) group.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Methyltetrazine-fluorophore conjugate

-

Spin desalting columns

-

Reaction buffer (amine-free, e.g., PBS)

Procedure:

-

Antibody-TCO Functionalization:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1]

-

Add a 5-20 molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of TCO-labeled Antibody:

-

Remove the unreacted TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer, following the manufacturer's instructions.[1]

-

-

iEDDA Ligation:

-

Add a 2-5 molar excess of the methyltetrazine-fluorophore conjugate to the purified TCO-labeled antibody.

-

Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.

-

-

Final Purification:

-

Remove any unreacted methyltetrazine-fluorophore conjugate using a new spin desalting column.[1]

-

The final antibody-fluorophore conjugate is now ready for characterization and downstream applications such as immunoassays or cellular imaging.

-

Applications in Drug Development

The biocompatibility and rapid kinetics of the methyltetrazine-iEDDA reaction make it an invaluable tool in drug development.

4.1. Pre-targeting for Imaging and Therapy

Pre-targeting is a multi-step strategy that decouples the targeting and delivery steps to improve the therapeutic index of drugs or imaging agents.[9]

-

A biomolecule (e.g., an antibody) functionalized with a dienophile (like TCO) is administered and allowed to accumulate at the target site (e.g., a tumor).

-

After a clearance period to remove unbound antibody from circulation, a much smaller, rapidly clearing molecule carrying the methyltetrazine-payload (a radiotracer for PET imaging or a potent cytotoxin for therapy) is administered.[2]

-

The fast iEDDA reaction occurs in vivo at the target site, concentrating the payload where it is needed while minimizing systemic exposure.[9]

4.2. Click-to-Release Systems

The iEDDA reaction can be cleverly integrated into linker chemistry to trigger the release of a drug upon reaction. In these "click-to-release" systems, a drug is attached to a TCO-containing linker that is designed to be self-immolative.[10][11] When a tetrazine-bearing activator molecule reacts with the TCO, the resulting cycloaddition triggers a cascade of electronic rearrangements within the linker, leading to the cleavage and release of the active drug specifically at the site of the reaction.[10] This strategy offers precise spatiotemporal control over drug activation.

4.3. Other Applications

-

Live-Cell Imaging: Labeling specific biomolecules in or on living cells to visualize biological processes in real-time.[2]

-

Fabrication of Polymeric Materials: Creating hydrogels and other functional polymers for tissue engineering and regenerative medicine.[8]

-

Activatable Probes: Designing fluorogenic probes where a tetrazine quenches the fluorescence of a nearby fluorophore. The iEDDA reaction consumes the tetrazine, restoring fluorescence and signaling that the reaction has occurred.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing the DBCO Moiety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and implementing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a focus on the dibenzocyclooctyne (DBCO) moiety. SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[][2] The DBCO group, a strained cyclooctyne (B158145), is highly reactive towards azides, facilitating rapid and specific conjugation.[][4] This guide provides detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows to aid researchers in the successful application of this powerful bioconjugation technique.

Core Principles of SPAAC with DBCO

The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring in the DBCO molecule.[][5] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed efficiently at physiological temperatures and pH.[2][6] A key advantage of this approach is its bioorthogonality; neither the strained alkyne of DBCO nor the azide functional group typically engages in side reactions with native biological molecules, ensuring high specificity of labeling.[7][8]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[6][9]

Quantitative Data for SPAAC-DBCO Reactions

The efficiency of SPAAC reactions is critical for successful bioconjugation. The following tables summarize key quantitative data to inform experimental design and optimization.

Table 1: Second-Order Rate Constants for DBCO Reactions

| Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| Benzyl Azide | ~0.6 - 1.0 | Varies with solvent and temperature |

| Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |

| Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |

| Model Azides (with Sulfo DBCO-amine) | 0.27 - 1.22 | Various buffers |

| Model Azides (with DBCO-PEG5-Trastuzumab) | 0.18 - 0.37 | HEPES & PBS |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[10]

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

| Buffer (pH) | Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| PBS (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |

| HEPES (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |

Data indicates that buffer composition and pH can significantly influence reaction kinetics.[11][12]

Table 3: General Reaction Parameters for DBCO Bioconjugation

| Parameter | Value | Notes |

| Reaction Time | 2 - 17 hours | Dependent on reactants and temperature.[13][14] |

| Molar Excess of DBCO Reagent (for antibody activation) | 20-30 fold | For labeling with DBCO-NHS ester.[14][15] |

| Molar Excess of Azide Reagent | 2-4 fold | For reaction with a DBCO-functionalized antibody.[9][15] |

| UV-Vis Absorbance Maximum for DBCO | ~310 nm | Useful for monitoring reaction progress.[7][16] |

Key Experimental Protocols

The following are detailed methodologies for the primary experimental procedures involving DBCO-mediated bioconjugation.

Protocol 1: Activation of a Protein with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-N-hydroxysuccinimidyl (NHS) ester.[17]

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[9]

-

DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9][15]

-

Desalting spin column or other buffer exchange device.[17][18]

Procedure:

-

Reagent Preparation: Ensure the protein solution is free of amine-containing buffers and stabilizers like BSA.[9][15] Immediately before use, prepare the 10 mM stock solution of the DBCO-NHS ester.[17]

-

Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15] The final DMSO concentration should be kept below 20% to avoid protein denaturation.[9][16]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[9][17]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[16][17]

-

Purification: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column according to the manufacturer's protocol.[14][17]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[14][16]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the DBCO-activated protein and an azide-functionalized molecule.[9]

Materials:

-

Purified DBCO-activated protein.

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide, small molecule drug).

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[7][9]

Procedure:

-

Reaction Setup: Mix the DBCO-activated protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][15]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7][15] For some applications, the incubation can be extended up to 48 hours.[9]

-

Purification: Purify the resulting conjugate to remove excess azide-functionalized molecule and any unreacted protein. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase HPLC, depending on the properties of the conjugate.[17][18]

-

Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or mass spectrometry.[7][9]

Protocol 3: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

The progress of a SPAAC reaction involving DBCO can be monitored by the decrease in its characteristic absorbance at approximately 310 nm.[7][11]

Materials:

-

DBCO-containing molecule.

-

Azide-containing molecule.

-

UV-transparent cuvette.

-

UV-Vis spectrophotometer.

Procedure:

-

Initial Spectrum: Record the UV-Vis spectrum of the DBCO-containing molecule in the reaction buffer to determine its initial absorbance at ~310 nm.

-

Initiate Reaction: Add the azide-containing molecule to the cuvette to start the reaction.

-

Monitor Absorbance: Record the absorbance at ~310 nm at regular time intervals until the absorbance stabilizes, indicating the reaction is complete.[11]

-

Data Analysis: For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the absorbance at 310 nm versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.[11]

Visualizing SPAAC-DBCO Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of SPAAC-DBCO chemistry.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for protein bioconjugation using SPAAC-DBCO.

Caption: Logical decision-making for optimizing SPAAC-DBCO reactions.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC using DBCO have led to its widespread adoption in various research and therapeutic areas.

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in attaching cytotoxic drugs to antibodies, creating targeted therapies for cancer.[19]

-

Targeted Drug Delivery: Therapeutic agents can be conjugated to DBCO-functionalized nanoparticles or other carriers for targeted delivery, which can enhance drug efficacy and minimize off-target side effects.[20]

-

In Vivo Imaging: The bioorthogonal nature of the DBCO-azide reaction allows for the labeling and tracking of biomolecules in living organisms without disrupting normal cellular processes.[21][22]

-

PROTACs: DBCO linkers can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[19]

-

Surface Modification: DBCO chemistry is used to immobilize biomolecules onto the surfaces of biosensors, microarrays, and hydrogels for various diagnostic and tissue engineering applications.[19]

References

- 2. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medium.com [medium.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. hiyka.com [hiyka.com]

- 21. creativepegworks.com [creativepegworks.com]

- 22. vectorlabs.com [vectorlabs.com]

Applications of Heterobifunctional Linkers in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount. Heterobifunctional linkers have emerged as indispensable tools, enabling researchers to dissect protein-protein interactions, elucidate cellular signaling pathways, and develop novel therapeutic strategies. These versatile molecules possess two distinct reactive moieties, allowing for the controlled and specific conjugation of different biomolecules. This technical guide provides a comprehensive overview of the core applications of heterobifunctional linkers in proteomics, with a focus on targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and the structural analysis of protein complexes through cross-linking mass spectrometry (XL-MS).

This guide is designed to be a practical resource, offering not only a theoretical framework but also detailed experimental protocols and quantitative data to facilitate the implementation of these powerful techniques in the laboratory.

Core Applications of Heterobifunctional Linkers

Heterobifunctional linkers are central to a range of cutting-edge proteomics applications. Their unique architecture allows for a two-step conjugation process, minimizing the formation of unwanted homodimers and polymers.[1] The most prominent applications include:

-

Targeted Protein Degradation (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[2][3] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker's length, composition, and attachment points are critical for the stability and productivity of this ternary complex and, consequently, for the efficiency of protein degradation.[5]

-

Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[6][7][8] Heterobifunctional cross-linkers are used to covalently link interacting proteins in close proximity.[6][7][8] Following enzymatic digestion, the cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model the protein complex architecture.[6][7][8]

-

Affinity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to assess the functional state of enzymes and other proteins in complex biological samples. Heterobifunctional linkers can be incorporated into these probes to attach reporter tags (e.g., biotin (B1667282) or fluorescent dyes) for detection and enrichment, or to immobilize proteins for affinity purification.

Data Presentation: Quantitative Analysis of Heterobifunctional Linker Applications

The rational design and application of heterobifunctional linkers rely on quantitative data to assess their performance. The following tables summarize key quantitative parameters for PROTACs and provide an overview of common heterobifunctional cross-linkers.

Table 1: Influence of Linker Composition on PROTAC Activity